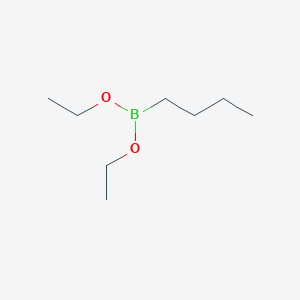

Borane, butyl, diethoxy

Description

Contextualization of Organoborane Reagents in Contemporary Organic Synthesis

Organoborane reagents have become indispensable tools in the arsenal (B13267) of synthetic organic chemists, enabling a wide range of chemical transformations with high efficiency and selectivity. sdsu.eduresearchgate.net Their utility stems from the unique electronic properties of the boron atom, which can readily form stable compounds with various organic groups. sdsu.edu These reagents are central to numerous key reactions, including hydroboration, which allows for the anti-Markovnikov addition of a boron-hydrogen bond across a carbon-carbon multiple bond, and the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sdsu.edunih.gov The significance of organoborane chemistry is highlighted by the awarding of the Nobel Prize in Chemistry to Herbert C. Brown in 1979 for his pioneering work on the use of boron compounds in organic synthesis. nih.gov

In contemporary organic synthesis, organoboranes are employed in the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. sdsu.edursc.org Their applications range from simple functional group transformations to intricate, multi-step syntheses. sdsu.edumdpi.com The development of chiral organoborane reagents has further expanded their utility, enabling the asymmetric synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. mdpi.com The versatility of organoborane reagents is also evident in their use in various catalytic processes, including reductions and carbon-carbon bond-forming reactions. rsc.orgmdpi.com

Classification and Significance of Dialkoxyalkylboranes, including Borane (B79455), Butyl, Diethoxy

Organoboron compounds can be broadly categorized based on the substituents attached to the boron atom. rsc.org Compounds of the general formula BRn(OR')3-n include borinic esters (n=2), boronic esters (n=1), and borates (n=0). researchgate.net Borane, butyl, diethoxy, with the chemical formula CH3(CH2)3B(OCH2CH3)2, falls into the class of boronic esters, specifically a dialkoxyalkylborane. This classification signifies that the boron atom is bonded to one alkyl group (butyl) and two alkoxy groups (ethoxy).

The significance of dialkoxyalkylboranes lies in their role as versatile synthetic intermediates. They are generally more stable and less reactive than their trialkylborane counterparts, which makes them easier to handle and store. msu.edu The presence of the alkoxy groups modulates the reactivity of the boron center, making them suitable for a variety of subsequent transformations. For instance, they can be used in cross-coupling reactions or can be converted to other functional groups. The specific nature of the alkyl and alkoxy groups can be tailored to fine-tune the steric and electronic properties of the reagent, allowing for precise control over chemical reactions.

Below is a table detailing the classification of some common organoboron compounds:

| Class | General Formula | Example |

| Triorganoboranes | R3B | Triethylborane |

| Borinic Esters | R2B(OR') | Diethylmethoxyborane |

| Boronic Esters | RB(OR')2 | This compound |

| Borates | B(OR)3 | Trimethylborate |

Historical Perspectives on Boron-Containing Compounds in Synthetic Methodology

The study of organoboron compounds dates back to the 19th century, but their synthetic utility was not fully realized until the mid-20th century. sdsu.edu A pivotal moment in the history of organoborane chemistry was the discovery of the hydroboration reaction by H.C. Brown and his coworkers in the 1950s. youtube.com This discovery provided a straightforward and highly efficient method for the preparation of organoboranes from alkenes and alkynes. nih.gov The subsequent exploration of the rich chemistry of these organoborane intermediates revolutionized organic synthesis. youtube.com

Initially, many chemists were skeptical about the significance of this new class of reagents. youtube.com However, extensive research demonstrated their remarkable versatility, leading to the development of a wide array of synthetic methods. These include the oxidation of organoboranes to alcohols and the amination to form amines, all proceeding with high stereospecificity. The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s, which utilizes organoboron compounds, further solidified the importance of this field and was recognized with the Nobel Prize in Chemistry in 2010. nih.gov Over the decades, the field has continued to evolve with the introduction of new reagents, catalysts, and reaction protocols, making organoborane chemistry a mature and powerful area of chemical science. youtube.com

Research Avenues and Future Trajectories for this compound Investigations

While specific research on this compound appears to be limited, the broader field of organoborane chemistry continues to be an active area of investigation with several promising future directions. These research trends offer potential avenues for the application and study of dialkoxyalkylboranes like butyldiethoxyborane.

One major area of focus is the development of new catalytic systems that utilize organoboron reagents. rsc.org This includes the design of novel ligands for transition metal catalysts to improve the efficiency and scope of cross-coupling reactions. Furthermore, the use of organoboron compounds in photoredox catalysis is an emerging field, offering new pathways for chemical transformations under mild conditions.

The application of organoboron compounds in materials science and medicinal chemistry is also expanding. rsc.org Boron-containing polymers and materials with unique electronic and optical properties are being developed. In medicine, organoboron compounds are being investigated as therapeutic agents, with some already in clinical use. Future research may explore the incorporation of specific dialkoxyalkylboranes into more complex molecular architectures to create novel materials and pharmaceuticals.

Further investigations into the fundamental reactivity of less common organoboranes, such as this compound, could also uncover new and useful chemical transformations. A deeper understanding of their stability, reactivity, and spectroscopic properties would be essential for their potential adoption in synthetic protocols.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C8H19BO2 |

| Molecular Weight | 158.05 g/mol |

| Class | Boronic Ester (Dialkoxyalkylborane) |

| CAS Number | 7397-45-7 |

Properties

CAS No. |

10394-51-1 |

|---|---|

Molecular Formula |

C8H19BO2 |

Molecular Weight |

158.05 g/mol |

IUPAC Name |

butyl(diethoxy)borane |

InChI |

InChI=1S/C8H19BO2/c1-4-7-8-9(10-5-2)11-6-3/h4-8H2,1-3H3 |

InChI Key |

CWECLYHTGAVVBM-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCC)(OCC)OCC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Borane, Butyl, Diethoxy

Hydroboration Reactions Mediated by Borane (B79455), Butyl, diethoxy

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a cornerstone of modern organic synthesis. redalyc.orgmasterorganicchemistry.combyjus.com Butyldiethoxyborane serves as a valuable reagent in this context, offering distinct advantages in terms of selectivity. The reaction typically proceeds in two steps: the hydroboration of the unsaturated substrate, followed by an oxidation step (commonly with hydrogen peroxide and a base) to yield an alcohol. masterorganicchemistry.combyjus.com

Regioselectivity and Stereoselectivity in Alkene and Alkyne Hydroboration

A defining feature of hydroboration reactions is their high regioselectivity, typically proceeding in an anti-Markovnikov fashion. libretexts.orglibretexts.orgyoutube.com This means that the boron atom adds to the less substituted carbon of the double or triple bond, while the hydrogen atom adds to the more substituted carbon. libretexts.orglibretexts.org This selectivity is primarily driven by steric factors; the bulky borane moiety preferentially approaches the less sterically hindered carbon atom. redalyc.org Electronic effects also play a role, with the electropositive boron atom favoring the carbon with higher electron density. masterorganicchemistry.com

In the case of butyldiethoxyborane, the presence of the butyl and diethoxy groups further influences the steric environment around the boron center, reinforcing the anti-Markovnikov regioselectivity. For instance, the hydroboration of terminal alkenes with butyldiethoxyborane followed by oxidation almost exclusively yields the corresponding primary alcohol. redalyc.orgbyjus.com

The hydroboration reaction is also characterized by its syn-stereoselectivity, meaning that the boron and hydrogen atoms add to the same face of the double or triple bond. masterorganicchemistry.comlibretexts.org This results in a specific stereochemical outcome, which is preserved upon oxidation of the organoborane intermediate to the alcohol. masterorganicchemistry.com

The hydroboration of alkynes with reagents like butyldiethoxyborane initially produces an alkenylborane. masterorganicchemistry.com Subsequent oxidation then leads to the formation of an enol, which tautomerizes to the more stable carbonyl compound, typically an aldehyde from a terminal alkyne or a ketone from an internal alkyne. masterorganicchemistry.com

Table 1: Regioselectivity in the Hydroboration of Alkenes

| Alkene Substrate | Hydroborating Agent | Major Product after Oxidation | Regioselectivity |

|---|---|---|---|

| 1-Hexene | Butyldiethoxyborane | 1-Hexanol | Anti-Markovnikov |

| Styrene | Butyldiethoxyborane | 2-Phenylethanol | Anti-Markovnikov |

| 2-Methyl-1-propene | Butyldiethoxyborane | 2-Methyl-1-propanol | Anti-Markovnikov |

Mechanistic Pathways of Hydroboration: Dissociative vs. Associative Models

The mechanism of hydroboration has been the subject of extensive study. The reaction is generally believed to proceed through a concerted, four-membered transition state involving the alkene and the B-H bond. libretexts.org This concerted mechanism accounts for the observed syn-stereochemistry. masterorganicchemistry.com

Two primary models have been proposed to describe the initial interaction between the borane and the alkene: the dissociative and associative models. The dissociative model suggests that in solutions where borane exists as a dimer (diborane), it must first dissociate into the monomeric BH3 before reacting with the alkene. yale.edu In contrast, the associative model posits that the alkene can directly attack the dimeric borane. However, for substituted boranes like butyldiethoxyborane, which exist as monomers, the reaction proceeds directly from the monomeric species.

The hydroboration process can be visualized as an electrophilic attack of the vacant p-orbital of the boron atom on the electron-rich π-system of the alkene. libretexts.orglibretexts.org This interaction leads to the formation of a π-complex, which then rearranges to the four-centered transition state, ultimately yielding the organoborane product.

Intramolecular Hydroboration Involving Alkoxyborane Intermediates

Intramolecular hydroboration can occur in molecules containing both a double bond and a hydroxyl group. nih.govacs.org In such cases, the hydroxyl group can react with a borane reagent to form an alkoxyborane intermediate. This intermediate then undergoes an intramolecular hydroboration, where the B-H bond adds across the internal double bond. This process can be highly regioselective, with the proximity of the reacting groups favoring the formation of cyclic organoborane intermediates. nih.gov Subsequent oxidation leads to the formation of diols with a defined stereochemical relationship between the two hydroxyl groups. The regioselectivity of these intramolecular reactions can be significantly higher than their intermolecular counterparts. nih.govacs.org

Catalytic Modulations in Hydroboration with Borane, Butyl, diethoxy and Analogues

While hydroboration can proceed without a catalyst, the use of transition metal catalysts can significantly enhance the reaction rate and, in some cases, alter the selectivity. tdx.catorganic-chemistry.org Various transition metals, including rhodium, iridium, and ruthenium, have been shown to catalyze the hydroboration of alkenes and alkynes. tdx.cat The catalytic cycle typically involves the oxidative addition of the B-H bond to the metal center, followed by migratory insertion of the alkene into the metal-hydride or metal-boryl bond, and subsequent reductive elimination to regenerate the catalyst and yield the organoborane product.

Catalytic systems can also be employed to achieve hydroboration with borane surrogates, such as formoxyboranes, in the presence of a suitable catalyst like a ruthenium complex. nih.gov This approach expands the scope of hydroboration chemistry by providing alternative pathways that may offer different selectivities or functional group tolerances.

Carbon-Carbon Bond Forming Reactions

Organoboranes derived from the hydroboration of alkenes and alkynes are versatile intermediates in organic synthesis, most notably in carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane compound (such as a boronic acid or boronic ester) and an organic halide or triflate. libretexts.orgyoutube.com This reaction is a powerful tool for the construction of biaryl compounds, conjugated dienes, and styrenes. libretexts.org

Organoboranes derived from the hydroboration of alkenes or alkynes with reagents like butyldiethoxyborane can be utilized in Suzuki-Miyaura couplings. The general mechanism involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org A base is typically required to facilitate the transmetalation step. youtube.comyoutube.com

The use of boronic esters, which can be derived from butyldiethoxyborane, is common in these reactions. youtube.com The Suzuki-Miyaura coupling is valued for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. youtube.comnih.gov

Borylative Ring-Closing Reactions

Borylative ring-closing reactions, also known as borylative cyclizations, are powerful cascade reactions for constructing carbo- and heterocyclic structures that incorporate a boryl group. orgsyn.orgharvard.eduresearchgate.net These reactions typically proceed from polyunsaturated starting materials through either metal-catalyzed or boron-mediated pathways. researchgate.netresearchgate.netnih.gov The resulting borylated heterocycles are valuable intermediates that can be readily functionalized further. orgsyn.orgresearchgate.netnih.gov

The mechanism of these transformations is highly dependent on the catalyst and substrates employed. Metal-catalyzed processes often involve steps such as oxidative addition, hydrometallation, and carbometallation. For instance, a proposed catalytic cycle might begin with the oxidative addition of a diboron (B99234) reagent to a metal center, followed by insertion of a double or triple bond into the metal-boron bond, and subsequent intramolecular cyclization. researchgate.net

While various borane reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), pinacolborane (HBpin), and boron trichloride (B1173362) (BCl₃) are commonly used in these reactions, specific studies detailing the use of this compound in borylative cyclizations are not prominent in the surveyed literature. However, the general principles suggest that a borane reagent's role is to introduce the boryl moiety that participates in the cyclization cascade.

Table 1: Examples of Metal-Catalyzed Borylative Cyclization

| Catalyst | Boron Reagent | Substrate Type | Product Type | Ref |

|---|---|---|---|---|

| Rh(I) | B₂pin₂ | 1,6-diyne | Borylated cyclopentadiene | researchgate.net |

| Ni(0) | HBpin | Enyne | Borylated cyclopentane | researchgate.net |

| Pd(0) | B₂pin₂ | Alkenyl-alkyne | Borylated cyclopropane | researchgate.net |

Other Transformations

Oxidation and Protonolysis of Organoborane Products

Organoboranes, which are the typical products resulting from reactions involving borane reagents, are highly versatile synthetic intermediates. Two fundamental transformations of the carbon-boron bond are oxidation and protonolysis.

Oxidation: The stereospecific oxidation of the C–B bond to a C–O bond is a cornerstone of organoborane chemistry. The most common method involves treating the organoborane with hydrogen peroxide (H₂O₂) in the presence of an aqueous base, such as sodium hydroxide (B78521) (NaOH). orgsyn.orgrsc.org This reaction proceeds with complete retention of the configuration at the carbon atom that was attached to boron. rsc.orgscispace.com The mechanism involves the addition of a hydroperoxide anion to the boron atom, forming a boronate complex. This is followed by a migratory insertion step where the alkyl group moves from the boron to the adjacent oxygen atom, displacing hydroxide and forming a boronic ester (B-O-R). Subsequent hydrolysis of the boronic ester under the basic conditions liberates the alcohol. rsc.orgscispace.com

Protonolysis: The cleavage of a carbon-boron bond by a proton source is known as protonolysis and results in the formation of a C-H bond, effectively reducing the organoborane to an alkane. This transformation typically requires strong, hot carboxylic acids (e.g., propanoic acid at reflux), which can limit its applicability with sensitive functional groups. psu.edu However, milder, radical-based procedures have been developed. For instance, a radical chain reaction using 4-tert-butylcatechol (B165716) as a hydrogen atom donor can effectively reduce various organoboron derivatives, including B-alkylcatecholboranes and boronic esters, to the corresponding alkanes under milder conditions. psu.edu

Table 3: Key Transformations of the C-B Bond

| Transformation | Reagents | Product | Key Feature | Ref |

|---|---|---|---|---|

| Oxidation | H₂O₂, NaOH | Alcohol | Retention of stereochemistry | rsc.orgscispace.com |

| Protonolysis (Classic) | Carboxylic Acid, Heat | Alkane | Harsh conditions | psu.edu |

Reductions by this compound and its Precursors

Borane reagents are widely utilized for the reduction of various functional groups in organic synthesis. harvard.edu Reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF), borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), and sodium borohydride (B1222165) (NaBH₄) are common hydride donors. harvard.edunih.gov These reagents readily reduce aldehydes and ketones to primary and secondary alcohols, respectively. libretexts.org More powerful reagents like lithium aluminum hydride (LiAlH₄) or borane itself can reduce less reactive functional groups such as carboxylic acids and esters to primary alcohols. harvard.edulibretexts.org

The reducing capability of these compounds stems from the presence of a hydride (H⁻) species delivered from a B-H bond. youtube.com However, the specific compound this compound (BuB(OEt)₂) is a boronic ester and lacks a B-H bond. Therefore, it does not function as a direct hydride-donating reducing agent in the same manner as borane or borohydrides.

Any reducing capability would be associated with its precursors. If the synthesis of butyldiethoxyborane involves a precursor with B-H bonds, that precursor could act as a reducing agent. For example, hydroboration of an alkene with a borane source (containing B-H bonds) is a common way to generate an alkylborane, which is then converted to the desired boronic ester. The initial borane source would be the active reducing agent.

Table 4: Selectivity of Common Boron-Based Reducing Agents

| Reagent | Aldehydes/Ketones | Esters | Carboxylic Acids | Amides | Ref |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Yes | No | No | No | libretexts.orgnih.gov |

| Lithium Borohydride (LiBH₄) | Yes | Yes | No | No | harvard.edu |

| Borane (BH₃·THF) | Yes | Yes | Yes | Yes | harvard.edu |

Hydrogen Atom Transfer (HAT) Chemistry and Radical Pathways

The chemistry of organoboranes is not limited to ionic pathways; they are also key participants in free radical reactions. lumenlearning.com The autoxidation of trialkylboranes, for instance, is a well-known radical chain process. lumenlearning.com A critical aspect of their reactivity is their high sensitivity towards oxygen- and other heteroatom-centered radicals. lumenlearning.com This reactivity allows organoboranes, such as B-alkylcatecholboranes, to serve as efficient sources of primary, secondary, and tertiary alkyl radicals upon interaction with a suitable radical initiator. lumenlearning.com

A radical chain process involving an organoborane typically includes the following steps:

Initiation: Generation of a reactive radical (e.g., an alkoxyl radical). libretexts.org

Propagation: The reactive radical attacks the organoborane, leading to the irreversible formation of an alkyl radical. lumenlearning.com This alkyl radical can then engage in further reactions, such as conjugate addition or allylation. lumenlearning.com

Chain Transfer: The newly formed radical can abstract an atom (often hydrogen) from a donor molecule to propagate the chain. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental step in many of these radical processes, defined as the concerted movement of a proton and an electron from a donor to a radical acceptor. scripps.edunih.gov While classic HAT donors like tributyltin hydride are common, concerns over toxicity have driven the development of alternatives. nih.gov Borane-Lewis base complexes have emerged as an important class of HAT donors. youtube.com Furthermore, research has shown that boronic esters and acids can participate in radical chain reductions where a catechol derivative acts as the HAT reagent, highlighting that the C-B bond in these compounds is susceptible to radical chemistry. psu.edu This suggests that this compound can likely participate in radical pathways, particularly as a precursor to a butyl radical in the presence of a suitable initiator.

Oxygen-Directed Hydroboration

The strategic placement of an oxygen-containing functional group within an unsaturated molecule can significantly influence the regiochemical and stereochemical outcome of hydroboration reactions. This directing effect, primarily observed in intramolecular processes, offers a powerful tool for the synthesis of specific diol and polyol structures. Mechanistic investigations into this phenomenon are ongoing, with evidence suggesting that the reaction pathway can be highly dependent on the nature of the borane reagent, the substrate, and the reaction conditions.

A notable advancement in this area is the development of a metal-free, oxygen-directed intramolecular hydroboration of homoallylic alcohols. nih.gov This method achieves high regioselectivity, favoring the formation of 1,3-diols, a common structural motif in polyketide natural products.

Detailed Research Findings

Research has demonstrated that the activation of dimethylsulfide borane (Me₂S·BH₃) with triflic acid (TfOH) is crucial for achieving high yields and excellent regioselectivities in the hydroboration of homoallylic alcohols. nih.gov The pre-activation of the borane complex at low temperatures (e.g., -78 °C) before the addition of the unsaturated alcohol has been found to be a key parameter for improved product recovery. nih.gov

The proposed mechanism for this directed reaction involves the formation of an activated borane species, which then coordinates to the hydroxyl group of the homoallylic alcohol. This is thought to lead to an intramolecular delivery of the borane to the double bond, proceeding through a cyclic transition state. This intramolecular pathway accounts for the high regioselectivity observed. nih.gov

The scope of this reaction has been explored with a variety of substituted homoallylic alcohols. The results indicate that branching at the C5 position (the carbon atom gamma to the hydroxyl group) can enhance the regioselectivity of the hydroboration. nih.gov

Interactive Data Table: Oxygen-Directed Hydroboration of Homoallylic Alcohols with Me₂S·BH₃/TfOH nih.gov

| Substrate (Homoallylic Alcohol) | Product(s) (Diols) | Regioselectivity (1,3-diol : other diols) | Yield (%) |

| (E)-pent-3-en-1-ol | 1,3-Pentanediol | 20:1 | ~20 |

| (E)-hex-3-en-1-ol | 1,3-Hexanediol | >20:1 | 60 |

| (E)-4-methylpent-3-en-1-ol | 4-Methyl-1,3-pentanediol | 56:1 | 80 |

| (E)-4,5-dimethylhex-3-en-1-ol | 4,5-Dimethyl-1,3-hexanediol | 82:1 | 75 |

| (E)-1-phenylbut-2-en-1-ol | 1-Phenyl-1,3-butanediol | >20:1 | 71 |

| (E)-5-phenylpent-3-en-1-ol | 5-Phenyl-1,3-pentanediol | 33:1 | 73 |

It is important to note that while significant research has been conducted on oxygen-directed hydroboration using borane adducts like Me₂S·BH₃, a thorough review of the scientific literature did not yield specific studies or detailed research findings on the application of This compound in this context. The reactivity of dialkoxyboranes in hydroboration is generally considered to be lower than that of borane or mono- and dialkylboranes, often requiring elevated temperatures. umich.eduumich.edu The precise mechanistic details and synthetic utility of butyldiethoxyborane in oxygen-directed hydroboration remain an area for future investigation.

Applications of Borane, Butyl, Diethoxy in Advanced Organic Synthesis

Enantioselective Synthesis via Chiral Organoborane Intermediates

The development of methods for enantioselective synthesis, which allows for the preferential formation of one of two enantiomers, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral organoborane intermediates, derived from reagents like borane (B79455), butyl, diethoxy, play a crucial role in achieving high levels of enantioselectivity.

While direct enantioselective reactions involving borane, butyl, diethoxy itself are not extensively documented, its utility lies in the formation of precursor boronic esters. These esters can then be transformed into chiral boranes for asymmetric reactions. For instance, chiral boranes, such as those derived from isopinocampheyl groups, are instrumental in the enantioselective hydroboration of alkenes and subsequent reactions. nih.gov The general principle involves the reaction of a prochiral substrate with a chiral organoborane reagent, leading to the formation of a diastereomeric intermediate that directs the stereochemical outcome of the subsequent transformation.

A notable example of enantioselective synthesis utilizing chiral boranes is the asymmetric allylboration of aldehydes. york.ac.uk This reaction, which forms homoallylic alcohols with high enantiomeric excess, relies on the use of chiral allyldialkylboranes. york.ac.uk The stereochemistry of the resulting alcohol is dictated by the chirality of the borane reagent. nih.govyork.ac.uk

Furthermore, copper-catalyzed enantioselective B–H bond insertion reactions of 2-arylpyridine-boranes with diazo compounds have been developed to construct boron-stereogenic compounds with excellent enantioselectivity. nih.gov This highlights the potential for creating chiral centers directly at the boron atom, opening new avenues for asymmetric synthesis.

Synthetic Routes to Alcohols and Carbonyl Compounds

Borane reagents are widely recognized for their ability to reduce carbonyl compounds to alcohols. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, borane complexes offer a milder and often more selective alternative. pressbooks.publibretexts.orgchadsprep.com The reduction of aldehydes typically yields primary alcohols, while ketones are reduced to secondary alcohols. libretexts.org

Recent advancements have demonstrated the electrochemical deoxygenative borylation of alcohols and carbonyl compounds using pinacolborane. nih.govorganic-chemistry.org This method allows for the conversion of benzylic and allylic alcohols, aldehydes, and ketones into valuable boronic esters under mild, electroreductive conditions. nih.govorganic-chemistry.org The process utilizes pinacolborane as both an activator and the borylating agent, proceeding through a radical-polar crossover mechanism. nih.gov

The versatility of organoboranes extends to the synthesis of ketones. Thexylborane, for example, can be used to prepare unsymmetrical and cyclic ketones through the hydroboration of alkenes and subsequent functionalization. du.ac.in

| Starting Material | Reagent(s) | Product | Key Features |

| Aldehyde | This compound (as a precursor to a reducing agent) | Primary Alcohol | Mild and selective reduction. |

| Ketone | This compound (as a precursor to a reducing agent) | Secondary Alcohol | Mild and selective reduction. |

| Benzylic/Allylic Alcohol | Pinacolborane, Electroreduction | Boronic Ester | Deoxygenative borylation. nih.govorganic-chemistry.org |

| Aldehyde/Ketone | Pinacolborane, Electroreduction | Boronic Ester | Deoxygenative borylation. nih.govorganic-chemistry.org |

| Alkene | Thexylborane, then oxidation | Ketone | Synthesis of unsymmetrical ketones. du.ac.in |

Preparation of Amines and Related Nitrogen-Containing Molecules

Amine-borane complexes are a significant class of compounds with applications ranging from reducing agents to hydrogen storage materials. chemrevlett.compurdue.edu The synthesis of these complexes often involves the reaction of a borane source with an amine. chemrevlett.comnih.gov For instance, borane-amine adducts can be formed by reacting a nitrogen-containing heterocycle with a borane complex like borane dimethyl sulfide (B99878) in tetrahydrofuran (B95107). nih.gov

A general method for preparing amine-boranes involves the reaction of an amine with sodium borohydride (B1222165) in the presence of sodium bicarbonate. rsc.org This approach has been used to synthesize a variety of functionalized amine-boranes. rsc.org

Furthermore, boron-containing primary amines can be synthesized through a modified Gabriel synthesis. nih.gov This involves the reaction of a formylphenyl boronic acid with pinacol (B44631) to form the boronate ester, followed by reduction and subsequent deprotection to yield the aminomethylphenyl boronate ester. nih.gov These boron-containing amines serve as valuable building blocks for the synthesis of more complex molecules like peptoids. nih.gov

| Synthetic Goal | Key Reagents/Method | Resulting Compound Type |

| Amine-Borane Adducts | Borane Dimethyl Sulfide, Nitrogen Heterocycle | Borane-Amine Complex nih.gov |

| Functionalized Amine-Boranes | Amine, Sodium Borohydride, Sodium Bicarbonate | Amine-Borane Complex rsc.org |

| Boron-Containing Primary Amines | Formylphenyl Boronic Acid, Pinacol, NaBH₄, Hydrazine | Aminomethylphenyl Boronate Ester nih.gov |

Functionalization of Complex Organic Structures

The ability to selectively introduce new functional groups into complex molecules is a critical challenge in organic synthesis. Organoboranes, including derivatives of this compound, offer powerful tools for late-stage functionalization.

The carbon-boron bond is highly versatile and can be readily transformed into a variety of other functional groups, making organoboranes valuable intermediates. digitellinc.com For example, the electrochemical deoxygenative borylation of alcohols and carbonyls can be applied to the late-stage functionalization of complex molecules, converting existing hydroxyl or carbonyl groups into boronic esters. nih.gov These boronic esters can then participate in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. ontosight.ai

Alkene functionalization is another area where organoboranes excel. The boryl-metalation of an alkene can generate a chiral alkyl metal intermediate, enabling the formation of two new bonds and two new stereocenters in a single step. digitellinc.com Additionally, the rhodium-catalyzed B–H functionalization of carboranes allows for the site- and enantioselective introduction of functional groups into these boron-rich clusters. nih.gov

The direct postsynthetic functionalization of transition-metal complexes with boranes has also been demonstrated. nih.gov For example, the treatment of a rhodium(I) indenyl complex with a perfluorinated borane resulted in a C–H activation and the formation of a C–B bond, modifying the properties of the catalyst. nih.gov

Utility in the Synthesis of Natural Products and Pharmaceutical Intermediates

The unique reactivity of organoboranes has made them indispensable in the total synthesis of natural products and the preparation of pharmaceutical intermediates. The stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds is often a key challenge in these endeavors, and organoborane chemistry provides elegant solutions.

For instance, the diastereoselective reduction of β-hydroxyketones to syn-1,3-diols is a crucial step in the synthesis of statins, a class of cholesterol-lowering drugs. Diethylmethoxyborane, a related compound to this compound, is used in conjunction with sodium borohydride to achieve this transformation with high selectivity. jsc-aviabor.com

The synthesis of boron-containing primary amines, which can be used to construct peptoid analogs, demonstrates the utility of organoboranes in creating biomimetic molecules with potential therapeutic applications. nih.gov

Furthermore, the development of catalytic stereoselective methods for the synthesis of functionalized fused borane clusters has led to the discovery of novel bactericidal agents. nih.gov This highlights the potential of organoborane chemistry in addressing the challenge of antimicrobial resistance by providing access to new chemical scaffolds. nih.gov

Catalytic Roles and Applications of Borane, Butyl, Diethoxy and Its Derivatives

Borane (B79455), Butyl, Diethoxy as a Lewis Acid in Catalysis

Boranes are well-established as Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This allows them to accept a pair of electrons from a Lewis base, thereby activating the substrate. In principle, "Borane, butyl, diethoxy" can function as a Lewis acid. The electronegative oxygen atoms of the diethoxy groups would draw electron density away from the boron center, enhancing its electrophilicity, though the butyl group would have a slight electron-donating effect.

Lewis acid catalysis is fundamental to a vast array of organic transformations. taylorandfrancis.comyoutube.com A general paradigm involves the coordination of the Lewis acid to an electrophilic substrate, often at a carbonyl oxygen or a nitrogen atom. youtube.com This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. youtube.com Following the reaction, the Lewis acid catalyst is regenerated. youtube.com While specific examples involving "this compound" are not available, other boranes like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) are widely used catalysts for reactions such as hydroboration, cyclopropanation, and dehydrogenative coupling. mdpi.com

Transition Metal-Catalyzed Reactions Facilitated by Boron Species

Boron-containing compounds play a significant role in transition metal catalysis, most notably in the Suzuki-Miyaura cross-coupling reaction. However, the role of boranes can be multifaceted. In some instances, borane reagents are used to generate active metal catalysts. For example, boranes can act as reducing agents to produce colloidal metal catalysts. capes.gov.br Conversely, the presence of B-H bonds can sometimes lead to the formation of a passivating boron layer on the metal surface, which can poison the catalyst. capes.gov.br

The interaction between boron compounds and transition metals is a rich area of research, leading to the development of novel catalytic systems. These systems can facilitate a variety of transformations, including C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds. While direct participation of "this compound" in such reactions is not documented, the fundamental principles suggest potential applications, for instance, as a co-catalyst or a precursor to other catalytically active boron species.

Organocatalysis and Frustrated Lewis Pair (FLP) Systems Involving this compound

The concept of Frustrated Lewis Pairs (FLPs) represents a significant advancement in metal-free catalysis. wikipedia.org An FLP consists of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. wikipedia.org This "frustration" allows the pair to activate small molecules, most notably hydrogen, but also others like CO2 and N2O. wikipedia.orgrsc.orgnih.gov

The Lewis acidity of boranes makes them ideal components for FLPs. For instance, the combination of a bulky phosphine (B1218219) (Lewis base) and a borane like B(C6F5)3 can heterolytically cleave H2, generating a phosphonium (B103445) cation and a hydridoborate anion. wikipedia.org This activated hydrogen can then be used in hydrogenation reactions. wikipedia.org Although there are no specific reports of "this compound" being used in FLP chemistry, its structure suggests it could potentially act as the Lewis acidic component, provided a suitably bulky Lewis base is employed to prevent adduct formation. The steric bulk of the butyl and diethoxy groups would be a crucial factor in the design of such a system.

Asymmetric Catalysis with Chiral Boron-Containing Species

The synthesis of single-enantiomer drugs and other chiral molecules is a cornerstone of modern chemistry. nih.gov Chiral boron-containing species have emerged as powerful catalysts for asymmetric transformations. york.ac.uk A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve the enantioselective reduction of ketones.

The general strategy for asymmetric catalysis with boron compounds involves the use of a chiral ligand attached to the boron center. This chiral environment influences the stereochemical outcome of the reaction. For instance, chiral allylboranes have been used for the asymmetric allylboration of aldehydes to produce homoallylic alcohols with high enantioselectivity. york.ac.uk While "this compound" itself is achiral, it could, in principle, serve as a precursor for the synthesis of chiral boronate esters. By replacing the ethoxy groups with a chiral diol, a chiral boronate could be formed, which could then be explored in asymmetric catalysis. However, research in this specific direction has not been reported.

Theoretical and Computational Studies on Borane, Butyl, Diethoxy Chemistry

Electronic Structure and Bonding Analysis of Borane (B79455), Butyl, Diethoxy

The electronic structure of butyldiethoxyborane is fundamentally shaped by the electron-deficient nature of its central boron atom. researchgate.net Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to model the molecule's geometry, molecular orbitals (MOs), and charge distribution. researchgate.netiaea.org

The boron atom in butyldiethoxyborane is sp² hybridized, forming a trigonal planar geometry with its substituents. A key feature of its electronic structure is the interaction between the vacant p-orbital on the boron atom and the lone pairs of electrons on the two oxygen atoms of the ethoxy groups. This pπ-pπ interaction results in a partial double bond character for the B-O bonds, which strengthens and shortens them. This delocalization of electron density from the oxygen atoms to the boron center helps to alleviate the electron deficiency of the boron atom.

The calculated charge distribution typically shows a significant positive partial charge on the boron atom and negative partial charges on the oxygen atoms, reflecting the difference in their electronegativities and the nature of the B-O bonding.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions involving butyldiethoxyborane. rsc.org By calculating the potential energy surface (PES) for a given reaction, chemists can identify the most likely mechanism, including the structures of all intermediates and transition states. researchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that is fleetingly formed as reactants transform into products. nih.gov For reactions involving butyldiethoxyborane, computational methods are used to locate and characterize these transition states.

The process involves optimizing the geometry of the proposed TS structure. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. mdpi.com This imaginary frequency corresponds to the motion along the reaction coordinate—the specific atomic movements (like bond stretching or angle bending) that lead from the TS to the products on one side and back to the reactants on the other. The energies of these characterized transition states are crucial for determining the activation energy of the reaction, which governs its rate. researchgate.net

Once reactants, products, and all transition states and intermediates have been identified and their energies calculated, a reaction energy profile can be constructed. sciencepublishinggroup.com This profile plots the energy of the system against the reaction coordinate, which is a parameter representing the progress of the reaction. researchgate.net

The reaction coordinate can be a simple geometric parameter, like the distance of a forming or breaking bond, or a more complex variable defined by the collective motion of atoms as determined by an Intrinsic Reaction Coordinate (IRC) calculation. researchgate.net An IRC calculation traces the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified TS indeed links the intended species.

The resulting energy profile provides a visual representation of the reaction mechanism, showing the relative energies of all species involved and the energy barriers that must be overcome. This allows for a detailed understanding of the reaction's feasibility and kinetics.

Prediction of Spectroscopic Parameters: Focus on ¹¹B NMR Chemical Shifts

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for characterizing boron-containing compounds due to its sensitivity to the local electronic environment of the boron nucleus. researchgate.netnih.gov Computational methods, particularly those combining DFT with the Gauge-Including Atomic Orbital (GIAO) approach, have become highly effective at predicting ¹¹B NMR chemical shifts. researchgate.netnih.gov

The process involves:

Optimizing the molecular geometry of butyldiethoxyborane at a chosen level of theory.

Calculating the magnetic shielding tensor for the boron nucleus using the GIAO method. The isotropic shielding constant (σ_iso) is the average of the diagonal elements of this tensor.

Converting the calculated isotropic shielding constant to a chemical shift (δ) using a reference compound (typically BF₃·OEt₂) and a linear scaling equation.

δ_calc = (σ_ref - σ_iso) / (1 - σ_ref)

Often, for greater accuracy across a range of boron compounds, a linear regression is performed on a set of known compounds to correlate the calculated shielding constants with experimental chemical shifts. nih.govnih.gov This generates an equation of the form:

δ_pred = m * σ_calc + b

where m (slope) and b (intercept) are scaling factors derived from the regression analysis. Studies have shown that such protocols can predict ¹¹B chemical shifts with a root-mean-square deviation of around 3.4 ppm, which is often sufficient to distinguish between different structural possibilities. researchgate.netnih.govnih.gov

Table 1: Comparison of Computational Methods for ¹¹B NMR Chemical Shift Prediction

| Method/Level of Theory | Basis Set | Solvent Model | Typical Error (RMSE, ppm) |

| DFT/GIAO (Method 5 in source) | Varies | SMD | ~3.40 nih.govnih.gov |

| DFT/GIAO (Method 7 in source) | Varies | CPCM | ~3.37 nih.govnih.gov |

| Machine Learning (RFR) | ISIDA Descriptors | N/A | ~0.14 - 0.40 rsc.orgresearchgate.net |

This table illustrates the accuracy of different computational approaches. DFT/GIAO methods provide good accuracy, while newer machine learning models show potential for even higher precision at a lower computational cost for specific classes of compounds. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Borane, Butyl, Diethoxy Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a compound with its activity, which in this context refers to reactivity. For a compound like butyldiethoxyborane, a QSAR study would seek to build a mathematical model that links its structural or electronic properties to its performance in a specific chemical reaction (e.g., reaction rate, yield, or selectivity).

While specific, published QSAR studies focusing solely on butyldiethoxyborane are not prominent, the methodology can be readily applied. The development of such a model would involve:

Dataset Assembly: Compiling a series of related boronic esters with known reactivity data for a particular reaction.

Descriptor Calculation: Using computational chemistry to calculate a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and electronics, such as:

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Sterimol).

Electronic Descriptors: Partial charges on key atoms (B, O), dipole moment, energies of frontier molecular orbitals (HOMO, LUMO), and the HOMO-LUMO gap.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Model Building: Employing statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms to find a correlation between a subset of the calculated descriptors and the observed reactivity.

Validation: Testing the predictive power of the resulting equation on a set of compounds not used in the model-building process.

For butyldiethoxyborane and its analogs, a QSAR model could, for instance, predict how changes to the alkyl (butyl) or alkoxy (ethoxy) groups would affect its reactivity in a Suzuki coupling reaction, providing a valuable tool for catalyst optimization and reaction design.

Analytical Methodologies for Academic Research on Borane, Butyl, Diethoxy

Spectroscopic Characterization

Spectroscopic techniques are fundamental in the structural elucidation and characterization of "Borane, butyl, diethoxy." These methods provide detailed information about the molecule's atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for determining the structure of organic compounds. binghamton.edu For "this compound," NMR provides critical data on the environments of boron, hydrogen, and carbon atoms within the molecule.

¹¹B NMR Spectroscopy:

The ¹¹B isotope is the most commonly used boron nucleus for NMR studies due to its higher natural abundance (80.1%) and greater sensitivity compared to ¹⁰B. huji.ac.il The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For tricoordinate boranes like "this compound," the presence of two oxygen atoms from the ethoxy groups results in a significant upfield shift compared to trialkylboranes. This is due to the strong π-donating character of the oxygen atoms, which increases electron density at the boron center. sdsu.edu The expected ¹¹B chemical shift for "this compound" would be in the region characteristic of boronic esters, typically around δ 30 ppm. sdsu.edu The addition of a ligand or base to the empty p-orbital of boron would cause an upfield shift in the spectrum. sdsu.edu

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) provides information about the number and types of hydrogen atoms in a molecule. msu.edu In "this compound," distinct signals are expected for the protons of the butyl group and the ethoxy groups. The butyl group would show signals for the α, β, γ, and δ protons, with chemical shifts and splitting patterns determined by their proximity to the boron atom and adjacent protons. Similarly, the ethoxy groups would exhibit a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with each other. The integration of these signals provides the ratio of protons in different environments. youtube.com

¹³C NMR Spectroscopy:

Carbon-13 NMR (¹³C NMR) is used to identify the carbon framework of a molecule. wikipedia.org Due to the low natural abundance of ¹³C (about 1.1%), spectra are often recorded with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom. wikipedia.orgpressbooks.pub For "this compound," separate signals are expected for each carbon in the butyl group and the two carbons of the ethoxy groups. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons attached to oxygen appearing further downfield. pressbooks.pubyoutube.com

| Nucleus | Expected Chemical Shift (ppm) | Key Information Provided |

| ¹¹B | ~30 | Coordination state and electronic environment of the boron atom. |

| ¹H | 0.8-4.0 | Number and connectivity of hydrogen atoms in the butyl and ethoxy groups. |

| ¹³C | 10-70 | Carbon skeleton structure. |

| This table presents estimated chemical shift ranges based on typical values for similar functional groups. |

2D NMR Spectroscopy:

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between atoms. COSY experiments reveal correlations between coupled protons, helping to assign the signals of the butyl group. HSQC experiments correlate proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. These advanced techniques provide a comprehensive and unambiguous structural assignment of "this compound." binghamton.edu

Infrared (IR) and Raman Spectroscopy for Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the types of chemical bonds present. youtube.commsu.edu

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz The IR spectrum of "this compound" would exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region, characteristic of the alkyl C-H bonds in the butyl and ethoxy groups. libretexts.org

B-O stretching: A strong, broad absorption band typically found in the 1300-1400 cm⁻¹ region, indicative of the boron-oxygen single bond.

C-O stretching: A strong band in the 1000-1300 cm⁻¹ range, corresponding to the carbon-oxygen single bonds of the ethoxy groups.

C-H bending: Bands in the 1375-1470 cm⁻¹ region corresponding to the bending vibrations of the CH₂ and CH₃ groups. libretexts.org

The region from approximately 1300-900 cm⁻¹ is often referred to as the fingerprint region and contains complex patterns that are unique to the molecule as a whole. vscht.czlibretexts.org

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. aps.org While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, bonds that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For "this compound," Raman spectroscopy could be particularly useful for observing the B-C and C-C bond vibrations, which may be less prominent in the IR spectrum. It can be used for the quantitative analysis of the active pharmaceutical ingredient. nih.gov

| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Bond Type |

| C-H Stretch | 2850-2960 | Alkyl |

| B-O Stretch | 1300-1400 | Boron-Oxygen |

| C-O Stretch | 1000-1300 | Carbon-Oxygen |

| C-H Bend | 1375-1470 | Alkyl |

| This table presents a summary of expected key infrared absorption bands. |

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation patterns, and assess its purity. For "this compound," MS would confirm the molecular weight and provide evidence of its elemental composition. The fragmentation pattern would likely show the loss of butyl and ethoxy groups, further confirming the structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating "this compound" from reaction mixtures and for assessing its purity.

Gas Chromatography (GC):

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like "this compound." b-tu.de In GC, the compound is vaporized and transported by an inert carrier gas through a column. The separation is based on the differential partitioning of the analyte between the stationary phase in the column and the mobile gas phase. youtube.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. By comparing the retention time to that of a known standard, the presence of "this compound" can be confirmed. The area under the GC peak is proportional to the amount of the compound, allowing for purity assessment. youtube.com

Liquid Chromatography (LC):

While GC is often preferred for volatile compounds, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), can also be employed. In LC, the sample is dissolved in a liquid solvent and passed through a column containing a solid stationary phase. Separation is based on the compound's interaction with the stationary and mobile phases. LC can be advantageous for less volatile impurities or for compounds that might decompose at the high temperatures used in GC.

Quantitative Determination of Active Borane (B79455) Content

Determining the active borane content is crucial for understanding the reactivity and for stoichiometric calculations in subsequent reactions.

One common method for the quantitative determination of active borane, specifically the boronic acid or ester functionality, involves a titration method. This can be achieved through various titrimetric approaches. For instance, a method involving the complexation of the boronic ester with a suitable diol, such as mannitol, followed by titration of the resulting acidic complex with a standardized base (e.g., NaOH) can be employed. The endpoint can be detected using a pH indicator or potentiometrically.

Another approach could involve derivatization of the "this compound" followed by a quantitative technique like GC or HPLC. For example, the boronic ester can be converted to a more easily detectable derivative, and its concentration can be determined by comparing its chromatographic response to that of a known standard.

Future Directions and Emerging Research in Borane, Butyl, Diethoxy Chemistry

Innovation in Green Synthesis Strategies for Borane (B79455), Butyl, Diethoxy

The chemical industry's shift towards sustainability is driving the development of environmentally benign synthesis methods. researchgate.net Traditional syntheses of organoboron esters often rely on hazardous reagents and solvents. researchgate.net Future research will focus on creating greener pathways to diethoxybutylborane that align with the principles of green chemistry.

Key research objectives will include replacing conventional solvents like tetrahydrofuran (B95107) (THF) with safer, biodegradable alternatives such as dialkyl carbonates or water/ethyl acetate (B1210297) systems. researchgate.netnih.gov Another significant area of innovation will be the development of catalytic routes that improve atom economy and reduce waste. rsc.org For instance, research could explore catalytic hydroboration or borylation reactions using earth-abundant metal catalysts to synthesize diethoxybutylborane, thereby avoiding stoichiometric metal hydrides or organometallic reagents. Photoinduced synthesis methods, which can operate under mild conditions, also present a promising avenue for greener production. nih.gov

Table 1: Comparison of Traditional vs. Hypothetical Green Synthesis Route for Diethoxybutylborane

| Feature | Traditional Route | Hypothetical Green Route |

| Boron Source | Diborane or Boron Trifluoride Etherate | Catalytic Diboron (B99234) Reagent |

| Reagents | Butyllithium or Butylmagnesium Bromide | Butene, Ethanol (B145695) |

| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Dimethyl Carbonate (DMC), 2-MeTHF |

| Byproducts | Lithium/Magnesium Salts | Minimal/Recyclable Catalyst |

| Energy Input | Often requires low temperatures (-78 °C) | Potentially room temperature or mild heating |

Discovery of Novel Reactivity and Unexplored Transformations

While diethoxybutylborane is a known intermediate, its full reactive potential remains largely unexplored. Future research will delve into uncovering novel transformations that leverage the unique electronic properties of the boron center and the reactivity of its substituents. A key focus will be on harnessing the compound's role as a versatile building block in organic synthesis. nih.gov

Investigations into its participation in advanced cross-coupling reactions beyond the standard Suzuki-Miyaura coupling could yield novel carbon-carbon and carbon-heteroatom bond formations. The presence of both a stable butyl group and reactive ethoxy groups offers opportunities for sequential, site-selective reactions. Furthermore, the inherent Lewis acidity of the boron atom could be exploited in catalysis, with studies focusing on its ability to activate substrates or participate in frustrated Lewis pair (FLP) chemistry for small molecule activation. nih.gov

Expansion into Materials Science Beyond Chemical Properties

The incorporation of boron into materials can impart unique electronic, optical, and thermal properties. sigmaaldrich.com A significant future direction for diethoxybutylborane is its use as a precursor or additive in advanced materials. The ethoxy groups provide convenient handles for incorporation into polymer backbones or for grafting onto surfaces through sol-gel or condensation chemistry.

Research will likely explore the synthesis of boron-containing polymers where diethoxybutylborane serves as a monomer. The resulting materials could exhibit enhanced thermal stability, specific photoluminescent properties for applications in Organic Light Emitting Diodes (OLEDs), or serve as components in biomedical materials like degradable polymers or hydrogels. sigmaaldrich.com The butyl group can be used to tune solubility and processability, making these advanced materials more accessible for various fabrication techniques.

Development of High-Throughput Screening for Borane, Butyl, Diethoxy Reactions

To accelerate the discovery of new reactions and applications for diethoxybutylborane, the adoption of high-throughput screening (HTS) methodologies is essential. unchainedlabs.comacs.org HTS allows for the rapid and systematic evaluation of a vast number of reaction parameters, such as catalysts, ligands, solvents, and bases, using minimal amounts of material. sigmaaldrich.comscienceintheclassroom.org

Future research will involve designing HTS workflows specifically for reactions involving organoboron esters. acs.org For example, a 96-well plate platform could be used to screen for optimal conditions for a novel cross-coupling reaction using diethoxybutylborane as the coupling partner. unchainedlabs.com This approach enables scientists to quickly identify promising reaction conditions, abandon unproductive pathways, and optimize yields and selectivity in a fraction of the time required by traditional methods. unchainedlabs.comacs.org The integration of automated liquid and solid handlers with rapid analysis techniques like LC-MS will be crucial for the success of these endeavors. scienceintheclassroom.org

Table 2: Hypothetical High-Throughput Screening Plate Layout for a Cross-Coupling Reaction

| Catalyst 1 | Catalyst 2 | Catalyst 3 | Catalyst 4 | Catalyst 5 | Catalyst 6 | |

| Base A / Solvent 1 | Rxn 1 | Rxn 2 | Rxn 3 | Rxn 4 | Rxn 5 | Rxn 6 |

| Base B / Solvent 1 | Rxn 7 | Rxn 8 | Rxn 9 | Rxn 10 | Rxn 11 | Rxn 12 |

| Base C / Solvent 1 | Rxn 13 | Rxn 14 | Rxn 15 | Rxn 16 | Rxn 17 | Rxn 18 |

| Base A / Solvent 2 | Rxn 19 | Rxn 20 | Rxn 21 | Rxn 22 | Rxn 23 | Rxn 24 |

| Base B / Solvent 2 | Rxn 25 | Rxn 26 | Rxn 27 | Rxn 28 | Rxn 29 | Rxn 30 |

| Base C / Solvent 2 | Rxn 31 | Rxn 32 | Rxn 33 | Rxn 34 | Rxn 35 | Rxn 36 |

This table illustrates a simplified screening array for a reaction involving Diethoxybutylborane, an aryl halide, and various catalysts, bases, and solvents.

Interdisciplinary Research at the Interface of Boron Chemistry and Other Fields

The most exciting future prospects for diethoxybutylborane lie at the intersection of chemistry, biology, and medicine. Boronic acids and their esters are gaining significant attention in medicinal chemistry due to their unique ability to act as enzyme inhibitors and their potential in cancer therapy. nih.gov

Future interdisciplinary projects could explore derivatives of diethoxybutylborane as potential therapeutic agents. The compound's structure could be modified to target specific enzymes or receptors. Another promising area is in the field of chemical biology and diagnostics. The reversible covalent interaction between boronates and diols could be exploited to develop sensors for carbohydrates, glycoproteins, or other biologically important molecules. researchgate.net This could lead to new tools for medical diagnostics and for studying cellular processes, positioning boron chemistry as a key enabling science for bio-applications. chemscene.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for diethoxy-containing borane derivatives, and how can process efficiency be validated experimentally?

- Methodological Answer : A hybrid approach combining reactive distillation with dehydration membranes has been demonstrated to enhance yield and purity in diethoxy butane synthesis. For example, discontinuous mathematical models can validate reaction kinetics, while continuous models guide industrial-scale process design. Experimental validation should include gas chromatography (GC) to monitor intermediate formation and membrane efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of borane, butyl, diethoxy compounds?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying alkyl and ethoxy group arrangements. Infrared (IR) spectroscopy can identify B-O and B-C bonding patterns. Complementary mass spectrometry (MS) ensures molecular weight confirmation, while InChI identifiers (e.g., from PubChem) provide standardized structural validation .

Q. How are diethoxy-functionalized boranes applied in polymer chemistry, and what mechanistic insights exist?

- Methodological Answer : Diethoxy acetophenone derivatives act as photo-initiators in UV-cured resins, initiating radical polymerization via Norrish Type I cleavage under UV exposure. Researchers should optimize initiator concentration (e.g., 0.5–2.0 wt%) and monitor reaction kinetics using real-time FTIR to track carbonyl group consumption .

Advanced Research Questions

Q. What experimental design principles resolve contradictions in catalytic efficiency data for diethoxy borane-mediated reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or steric effects. For example, butyl groups may reduce catalytic activity due to increased steric hindrance, as observed in homologues of psychotropic compounds . Controlled studies varying solvent (e.g., toluene vs. THF) and substituent chain length (propyl vs. butyl) can isolate steric/electronic contributions. Statistical tools like ANOVA help quantify significance .

Q. How can mathematical modeling improve the scalability of diethoxy borane synthesis?

- Methodological Answer : Discontinuous models (e.g., batch reactor simulations) validate reaction kinetics, while continuous models (e.g., plug-flow reactor designs) optimize mass transfer and energy efficiency. For instance, coupling reactive distillation with HybSi membranes reduces water content by >90%, minimizing side reactions. Cost-benefit analyses should integrate membrane lifetime and energy consumption metrics .

Q. What factors influence the solubility and stability of this compound in protic vs. aprotic solvents?

- Methodological Answer : Hansen solubility parameters (δ) predict compatibility: diethoxy groups enhance solubility in aprotic solvents (δ ~18 MPa¹/²) like dichloromethane. In protic solvents (e.g., ethanol), hydrogen bonding with ethoxy groups may destabilize boron centers. Accelerated stability testing under varying humidity and temperature conditions (40–80°C) can quantify degradation pathways .

Q. How do substituent electronic effects modulate the reactivity of diethoxy boranes in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing substituents (e.g., -NO₂) on the borane backbone enhance electrophilicity, accelerating Suzuki-Miyaura couplings. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity .

Q. What protocols ensure ethical and safe handling of this compound in academic labs?

- Methodological Answer : Adhere to ISO 17025 for lab safety, including inert-atmosphere gloveboxes to prevent borane oxidation. Ethylene glycol diphosphate (EGD) sensors detect airborne leaks. Data integrity protocols (e.g., blockchain-backed lab notebooks) and peer review processes mitigate plagiarism risks in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.